Product packaging for 5-Hydroxynicotinohydrazide(Cat. No.:CAS No. 112193-39-2)

5-Hydroxynicotinohydrazide

Cat. No.: B038908
CAS No.: 112193-39-2
M. Wt: 153.14 g/mol
InChI Key: OLOBXYMJLZJQQF-UHFFFAOYSA-N
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Description

5-Hydroxynicotinohydrazide is a versatile nicotinic acid derivative and a valuable hydrazide-based building block in medicinal chemistry and drug discovery research. This compound is of significant interest primarily for its role as a precursor in the synthesis of novel heterocyclic compounds, particularly hydrazone derivatives and various fused pyridine scaffolds. Its molecular structure, featuring both a hydroxypyridine ring and a reactive hydrazide moiety, allows it to act as a key intermediate for creating potential pharmacologically active molecules. Researchers utilize this compound to develop and screen new compounds for a range of biological activities, with studies focusing on its incorporation into potential antimicrobial, anticancer, and anti-tubercular agents. Its mechanism of action, when incorporated into larger active structures, often involves metal chelation or targeted enzyme inhibition, such as interfering with essential enzymatic pathways in pathogens or cancer cells. This reagent is essential for chemists and biologists exploring structure-activity relationships (SAR) and developing new therapeutic scaffolds, providing a critical tool for advancing pharmaceutical and biochemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N3O2 B038908 5-Hydroxynicotinohydrazide CAS No. 112193-39-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxypyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-9-6(11)4-1-5(10)3-8-2-4/h1-3,10H,7H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOBXYMJLZJQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of 5 Hydroxynicotinohydrazide

Established Synthetic Routes for 5-Hydroxynicotinohydrazide

The most common and established method for the synthesis of this compound involves a two-step process commencing from 5-hydroxynicotinic acid. This well-established route is favored for its reliability and the accessibility of the starting materials.

The first step is the esterification of 5-hydroxynicotinic acid. A typical procedure involves the reaction of 5-hydroxynicotinic acid with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of a catalytic amount of a strong acid like sulfuric acid. The mixture is typically heated under reflux to drive the reaction to completion. For instance, the esterification of nicotinic acid to methyl nicotinate (B505614) is achieved by refluxing in methanol with concentrated sulfuric acid for an extended period. unishivaji.ac.in This process converts the carboxylic acid group into the corresponding ester.

The second step is the hydrazinolysis of the resulting ester. The methyl or ethyl 5-hydroxynicotinate is reacted with hydrazine (B178648) hydrate (B1144303), usually in an alcoholic solvent. This reaction is generally carried out by heating the mixture for a few hours. The nucleophilic acyl substitution reaction proceeds with the displacement of the alkoxy group of the ester by the hydrazine moiety, yielding the desired this compound. The synthesis of nicotinyl hydrazide from methyl nicotinate and hydrazine hydrate in methanol is a well-documented example of this transformation. unishivaji.ac.in

StepReactantsReagents/ConditionsProduct
1. Esterification5-Hydroxynicotinic acid, Alcohol (e.g., Methanol)Conc. H₂SO₄, RefluxMethyl 5-hydroxynicotinate
2. HydrazinolysisMethyl 5-hydroxynicotinate, Hydrazine hydrateMethanol, HeatThis compound

Novel Synthetic Approaches and Optimization Strategies

In recent years, efforts have been made to develop more efficient and environmentally friendly methods for the synthesis of hydrazides, including one-pot procedures that bypass the need for isolating the intermediate ester. These novel approaches offer advantages in terms of reaction time, yield, and sustainability.

One such innovative approach is the direct conversion of carboxylic acids to hydrazides. This can be achieved using various coupling agents that activate the carboxylic acid for direct reaction with hydrazine. For example, a one-pot method for the synthesis of hydrazides from carboxylic acids using a phosphorus-based reagent system has been reported. rsc.org

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating organic reactions. A microwave-assisted one-pot conversion of carboxylic acids into their corresponding hydrazides has been developed, utilizing transacylation with acethydrazide. This method offers significantly reduced reaction times and often leads to higher yields compared to conventional heating. researchgate.net

Continuous flow synthesis represents another modern approach that offers excellent control over reaction parameters and facilitates scalability. A methodology for the synthesis of acid hydrazides from carboxylic acids via a continuous flow process has been described. osti.gov This technique involves the in-situ formation of the ester followed by immediate reaction with hydrazine hydrate in a continuous stream, minimizing reaction time and improving process safety. osti.gov

ApproachKey FeaturesPotential Advantages
One-pot synthesisDirect conversion of carboxylic acid to hydrazideReduced reaction steps, time, and waste
Microwave-assisted synthesisUse of microwave irradiation for heatingRapid reaction rates, higher yields
Continuous flow synthesisReaction performed in a continuous streamEnhanced safety, scalability, and process control

Derivatization Strategies for this compound Analogues

The derivatization of this compound is a key strategy for modifying its physicochemical properties and exploring its structure-activity relationships. The presence of the reactive hydrazide and hydroxyl functional groups allows for a wide range of chemical modifications.

The primary amine of the hydrazide group is a versatile handle for the synthesis of a variety of derivatives. A common derivatization is the formation of hydrazones, also known as Schiff bases, through the condensation reaction with aldehydes and ketones. For example, nicotinic acid hydrazide readily reacts with various substituted benzaldehydes in the presence of a catalytic amount of acid to form the corresponding N'-arylidene-nicotinohydrazides. researchgate.netpharmascholars.com This reaction can be extended to this compound to generate a library of substituted derivatives.

Hybrid molecules, which combine two or more pharmacophoric units into a single entity, are a significant area of drug discovery. This compound can serve as a valuable scaffold for the design and synthesis of such hybrids. The hydrazide moiety can be used as a linker to connect the 5-hydroxynicotinoyl core to other heterocyclic systems or bioactive molecules. For instance, hydrazides are known to be key intermediates in the synthesis of various nitrogen-containing heterocycles like pyrazoles and oxadiazoles.

The concept of stereoselective synthesis is not directly applicable to this compound itself, as the molecule is achiral and does not possess any stereocenters. However, if chiral aldehydes or ketones are used in the derivatization of the hydrazide group to form hydrazones, diastereomers could be formed. Furthermore, if chiral auxiliaries are incorporated into the molecule or if derivatization occurs at a prochiral center, the principles of stereoselective synthesis would become crucial for the preparation of specific stereoisomers.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is an important consideration for sustainable chemical manufacturing. This involves the use of environmentally benign reagents and solvents, energy-efficient processes, and the minimization of waste.

The novel synthetic approaches discussed in section 2.2, such as one-pot and continuous flow synthesis, align well with the principles of green chemistry. One-pot reactions reduce the number of work-up and purification steps, thereby minimizing solvent consumption and waste generation. rsc.orgresearchgate.net Continuous flow processes can lead to improved energy efficiency and safety. osti.gov

Furthermore, the use of natural catalysts is a promising green alternative to traditional acid or base catalysts. For example, the synthesis of Schiff bases from nicotinic acid hydrazide has been successfully carried out using lemon juice as a natural and biodegradable catalyst. pharmascholars.com This approach avoids the use of corrosive and environmentally harmful acids.

Green Chemistry PrincipleApplication in this compound Synthesis
Waste PreventionOne-pot synthesis reduces intermediate isolation and purification steps.
Atom EconomyDirect conversion methods aim to incorporate a maximum of the starting materials into the final product.
Use of Safer Solvents and ReagentsEmploying water or ethanol as solvents and natural catalysts like lemon juice.
Energy EfficiencyMicrowave-assisted and continuous flow synthesis can reduce reaction times and energy consumption.

Biological and Pharmacological Investigations of 5 Hydroxynicotinohydrazide Analogues

In Vitro Biological Screening Methodologies

In vitro assays are foundational to drug discovery, providing a rapid and controlled environment to assess the biological activity of newly synthesized compounds. These methods allow for the screening of large libraries of molecules to identify "hits" with desired pharmacological properties, which can then be optimized for further development.

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Assays to determine a compound's effect on enzyme activity are crucial for identifying potential drug candidates. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. The concentration of the compound that reduces enzyme activity by 50% is known as the IC50 value, a key metric of potency.

Nicotinamide (B372718) and hydrazone derivatives have been evaluated as inhibitors of various enzymes. For instance, a series of novel nicotinamide derivatives were designed and synthesized as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase involved in angiogenesis. mdpi.com One promising compound from this series demonstrated potent VEGFR-2 inhibition with an IC50 value of 77.02 nM, comparable to the established inhibitor sorafenib. mdpi.com Similarly, other heterocyclic compounds, such as 1,2,4-triazole (B32235) analogues, have been tested for their inhibitory effects on enzymes like α-glucosidase, showing activity that surpassed the standard drug acarbose. nih.gov The evaluation of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is also a significant area of study, as these enzymes are targets for treating cognitive decline. nih.gov

Receptor binding assays are used to determine the affinity of a compound for a specific biological target, such as a G protein-coupled receptor (GPCR) or an ion channel. mdpi.com These experiments typically involve a competitive binding format where the test compound competes with a known radiolabeled ligand for the receptor's binding site. mdpi.com The affinity is quantified by the inhibition constant (Ki) or the IC50 value. High affinity indicates a strong interaction between the compound and the receptor.

The nicotinic acid scaffold is known to interact with specific receptors, such as the nicotinic acid receptor HM74A (GPR109A), which is involved in regulating lipolysis. nih.gov Functional studies complement binding assays by assessing the downstream consequences of this binding, determining whether the compound acts as an agonist (activating the receptor) or an antagonist (blocking its activity). For nicotinic acetylcholine (B1216132) receptors (nAChRs), for example, single-channel concentration-response assays using binary mixtures of ligands can be employed to estimate the closed-state binding affinities of even very weak agonists. nih.gov This methodology has been used to determine the dissociation equilibrium constant (K D) of agonists like acetylcholine and choline (B1196258) from the receptor's closed state. nih.gov

Phenotypic screening is a target-agnostic approach in drug discovery that identifies compounds based on their ability to induce a desired change in the phenotype of a cell or organism. Unlike target-based screening, this method does not require prior knowledge of a specific molecular target, making it particularly useful for discovering drugs with novel mechanisms of action. Assays monitor observable traits such as cell morphology, proliferation, viability, or the expression of specific biomarkers.

This approach is highly valuable for investigating compounds like heterocyclic hydrazones, whose broad bioactivity may stem from complex interactions within the cell. High-content screening (HCS) platforms can automate the process, enabling the analysis of thousands of compounds and quantifying multiple cellular parameters simultaneously. This provides a comprehensive view of a compound's impact on cellular function and can reveal unexpected therapeutic potential or toxicity.

The hydrazide moiety is a well-known pharmacophore in antimicrobial agents, most famously represented by the antitubercular drug Isoniazid. mdpi.com Consequently, analogues of 5-Hydroxynicotinohydrazide are frequently evaluated for their efficacy against a range of microbial pathogens. Standard methods like the broth microdilution technique are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov

Numerous studies have demonstrated the potent antimicrobial and antifungal activities of nicotinic acid hydrazide derivatives. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting activity superior to established antibiotics like nitrofurantoin (B1679001) and ampicillin. nih.govmdpi.com For example, certain nicotinic acid hydrazides showed significant activity against Mycobacterium tuberculosis, with the most potent analogue recording an MIC of 6.25 µg/mL. mdpi.com Antiviral screening is also a critical area of investigation. Derivatives of nicotinic acid have been shown to inhibit the replication of viruses such as SARS-CoV-2 and HIV pseudoviruses in vitro, with IC50 values in the low micromolar range. nih.gov

Compound TypeTarget OrganismMIC (µg/mL)Reference
Nicotinic Acid Hydrazide AnalogueMycobacterium tuberculosis H37Rv6.25 mdpi.com
Nicotinic Acid Hydrazide AnalogueMycobacterium tuberculosis H37Rv12.5 mdpi.com
Hydrazide-Hydrazone AnalogueStaphylococcus aureus0.49 nih.gov
Hydrazide-Hydrazone AnalogueEscherichia coli0.49 nih.gov
Dipeptide Nicotinamide DerivativeBacillus subtilis160 nih.gov
Dipeptide Nicotinamide DerivativeCandida albicans160 nih.gov
5-Nitrofuran-2-carboxylic Acid HydrazoneCandida spp.7.81-15.62 mdpi.com

The potential of hydrazone derivatives as anticancer agents is an area of intense research. Antiproliferative and cytotoxicity studies are conducted to evaluate a compound's ability to inhibit the growth of cancer cells and to induce cell death. Common assays, such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay, are used to measure the metabolic activity of cells, which correlates with cell viability. acs.orgnih.gov The results are typically reported as the IC50 value, the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

A wide array of heterocyclic hydrazone compounds have been synthesized and tested against various human cancer cell lines, including those for lung (A549), colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer. mdpi.comacs.orgnih.govresearchgate.net These studies have identified numerous derivatives with potent cytotoxic effects, some with IC50 values in the low micromolar range. acs.orgnih.gov For example, one plastoquinone (B1678516) analogue, AQ-12, demonstrated notable cytotoxicity toward HCT-116 and MCF-7 cells with IC50 values of 5.11 µM and 6.06 µM, respectively. nih.gov Further investigations often explore the mechanism of cell death, determining whether compounds induce apoptosis (programmed cell death) or necrosis. nih.govnih.gov

Compound TypeCell LineIC50 (µM)Reference
Hydrazone Derivative (3g)A549 (Lung)46.60 acs.org
Hydrazone Derivative (3i)A549 (Lung)83.59 acs.org
Plastoquinone Analogue (AQ-12)HCT-116 (Colorectal)5.11 nih.gov
Plastoquinone Analogue (AQ-12)MCF-7 (Breast)6.06 nih.gov
Nicotinamide Derivative (8)HCT-116 (Colorectal)5.4 mdpi.com
Nicotinamide Derivative (8)HepG2 (Liver)7.1 mdpi.com
Heterocyclic Hydrazone (11)MCF-7 (Breast)26.84 researchgate.net
Heterocyclic Hydrazone (8)HeLa (Cervical)34.38 researchgate.net

In Vivo Pharmacological Evaluation in Preclinical Models

For analogues of this compound with potential antimicrobial activity, preclinical models might involve infecting mice with the target pathogen (e.g., M. tuberculosis) and then administering the compound to evaluate its ability to reduce the bacterial load. In oncology, human cancer cells can be implanted into immunodeficient mice to create xenograft models. The test compound is then administered to assess its impact on tumor growth and regression. These preclinical evaluations are a critical step in the drug development pipeline, providing the necessary data to support the transition to human clinical trials. researchgate.net

Efficacy Studies in Disease Models

While specific efficacy studies on this compound are not extensively documented, research on structurally related nicotinohydrazide and nicotinic acid hydrazide derivatives provides valuable insights into their potential therapeutic efficacy, particularly in the realm of infectious diseases.

Analogues of nicotinic acid hydrazide have demonstrated notable antitubercular activity. For instance, a series of isatin (B1672199) hydrazides derived from nicotinic acid were evaluated for their activity against Mycobacterium tuberculosis. Compound 8c , which incorporates a bromine atom on the isatin moiety, emerged as the most potent analogue with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL researchgate.net. Another analogue, compound 8b with a chlorine substituent, also showed significant activity with an MIC of 12.50 µg/mL researchgate.net. These findings highlight the potential of the nicotinohydrazide scaffold in the development of new antitubercular agents.

Furthermore, the antimicrobial potential of Nʹ-Nicotinoyl sulfonohydrazide derivatives, synthesized from nicotinyl hydrazide, has been investigated against a panel of Gram-positive and Gram-negative bacteria. One derivative, compound 13 , exhibited remarkable antibacterial activity against Staphylococcus fecalis and moderate activity against Salmonella Paratyphi B researchgate.net. Compound 9 also showed moderate activity against Escherichia coli researchgate.net. In terms of antifungal activity, compound 13 was found to be promising against Rhizopus sp., while compounds 9 and 10 displayed moderate potential against Microsporum canis, Aspergillus niger, and Candida tropicalis researchgate.net.

Hydrazones based on 2-methyl-5-nitro-6-phenylnicotinohydrazide have also been synthesized and evaluated for their antibacterial and antifungal properties. The initial hydrazide compound showed activity against B. cereus and P. carotovorum nih.gov. One of the derived hydrazones also demonstrated inhibitory properties against these strains and additionally showed activity against S. aureus 209P nih.gov.

The data from these studies on related nicotinohydrazide analogues suggest that this compound derivatives could hold promise as effective agents in various disease models, particularly against bacterial and fungal pathogens.

Table 1: Antitubercular Activity of Isatin Hydrazide Analogues of Nicotinic Acid
CompoundSubstituent on Isatin MoietyMIC against M. tuberculosis (µg/mL)Reference
8aUnsubstituted25 researchgate.net
8b5-Chloro12.50 researchgate.net
8c5-Bromo6.25 researchgate.net
Table 2: Antimicrobial Activity of Nʹ-Nicotinoyl Sulfonohydrazide Derivatives
CompoundBacterial/Fungal StrainActivity LevelReference
13Staphylococcus fecalisOutstanding researchgate.net
7Salmonella Paratyphi BModerate researchgate.net
13Salmonella Paratyphi BModerate researchgate.net
9Escherichia coliModerate researchgate.net
13Rhizopus sp.Promising researchgate.net
9Microsporum canisModerate researchgate.net
10Aspergillus nigerModerate researchgate.net
10Candida tropicalisModerate researchgate.net

Target Engagement and Biomarker Validation

The precise molecular targets of this compound-based agents are not yet fully elucidated. However, insights can be drawn from the broader class of hydrazide and hydrazone derivatives, which are known to interact with various biological targets. For instance, isoniazid, a well-known antitubercular drug and a hydrazide of isonicotinic acid, acts by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall researchgate.net. This is achieved through its activation by the mycobacterial catalase-peroxidase enzyme KatG researchgate.net.

Computational methods such as molecular docking are often employed to predict the binding of small molecules to the active sites of proteins, thereby identifying potential targets. While specific docking studies for this compound were not found, this approach is commonly used for hydrazone derivatives to explore their interactions with various enzymes and receptors.

Biomarker validation is a critical step in drug development to monitor the pharmacological effects of a compound and its engagement with the intended target. For antimicrobial agents, a reduction in microbial load or specific virulence factors can serve as biomarkers of efficacy. In other therapeutic areas, changes in the levels of specific enzymes, cytokines, or other signaling molecules can indicate target engagement. The development of specific biomarkers for this compound analogues will be contingent on the identification of their primary molecular targets.

Exploration of Potential Therapeutic Areas for this compound-Based Agents

The versatile chemical nature of the hydrazide-hydrazone scaffold suggests that this compound-based agents could have applications in a wide range of therapeutic areas.

Neuropharmacological Research Potentials

The neuropharmacological potential of hydrazone derivatives has been a subject of interest in medicinal chemistry. While direct studies on this compound are lacking, the broader class of compounds has been investigated for various central nervous system activities. For instance, the neuropharmacology of 5-hydroxytryptamine (serotonin), a key neurotransmitter, has been extensively studied, and drugs targeting its receptors are used to treat a variety of psychiatric disorders nih.govnih.gov. Although structurally different, the presence of a hydroxyl group on an aromatic ring in this compound could potentially lead to interactions with biological receptors in the central nervous system. Further research is needed to explore whether analogues of this compound could modulate neurotransmitter systems or exhibit neuroprotective properties.

Oncological Applications and Mechanisms

Hydrazide-hydrazone derivatives have been widely investigated for their potential as anticancer agents. These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines. The mechanisms of action for this class of compounds are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression.

For example, a series of novel hydroquinone-chalcone-pyrazoline hybrid derivatives were synthesized and evaluated for their antitumor activity against MCF-7 breast adenocarcinoma and HT-29 colorectal carcinoma cells, demonstrating cytotoxic activity with IC50 values ranging from 28.8 to 124.6 µM nih.gov. The incorporation of furan (B31954) and pyrazoline groups was found to significantly enhance the antiproliferative properties nih.gov. While these are not direct analogues of this compound, they illustrate the potential of the hydrazone scaffold in oncology. The presence of the nicotinamide moiety in this compound could also be of interest, as nicotinamide is a form of vitamin B3 and plays a crucial role in cellular metabolism.

Anti-inflammatory and Immunomodulatory Investigations

Hydrazones and their derivatives are known to possess anti-inflammatory properties nih.gov. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a common treatment for inflammation, and many of them work by inhibiting cyclooxygenase (COX) enzymes webmd.com. Research into new anti-inflammatory agents is ongoing due to the side effects associated with long-term NSAID use webmd.comdrugdiscoverynews.com.

While specific studies on the anti-inflammatory effects of this compound are not available, a study on 5-hydroxytryptophan (B29612) (5-HTP), a precursor to serotonin, has shown that it can suppress inflammation and arthritis in a collagen-induced arthritis model in mice nih.gov. 5-HTP was found to decrease the production of pro-inflammatory mediators nih.gov. Although 5-HTP is a different chemical entity, this finding suggests that the 5-hydroxy substitution on an aromatic ring could be a feature that contributes to anti-inflammatory activity. This provides a rationale for investigating this compound analogues for their potential to modulate inflammatory pathways.

Other Emerging Therapeutic Modalities

The broad biological activity of hydrazide-hydrazones suggests that this compound-based agents could have potential in other therapeutic areas as well. For instance, various hydrazide and hydrazone derivatives have been reported to possess antiviral and antiparasitic activities.

The hydrazide-hydrazone scaffold is recognized for a wide spectrum of bioactivities, including antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, and antiviral properties nih.gov. This versatility makes it a valuable template for the development of new therapeutic agents targeting a range of pathogens and diseases. Further screening of this compound analogues could uncover novel activities in these and other emerging therapeutic modalities.

Molecular Mechanism of Action Elucidation for 5 Hydroxynicotinohydrazide Based Agents

Identification and Validation of Direct Molecular Targets

The initial and critical step in understanding a compound's mechanism of action is the identification and validation of its direct molecular targets. This process often involves techniques such as affinity chromatography, expression cloning, and protein microarrays. However, a comprehensive search of scientific databases and research publications did not yield any studies that have successfully identified or validated the direct molecular targets of 5-Hydroxynicotinohydrazide. Without this fundamental information, any subsequent analysis of its biological effects remains speculative.

Downstream Biochemical Pathway Analysis and Cellular Signaling Modulation

Following target identification, the next step is to analyze how the compound's interaction with its target(s) modulates downstream biochemical pathways and cellular signaling. This typically involves proteomic and genomic approaches to map the affected cellular networks. There is currently no published research detailing the specific biochemical pathways or cellular signaling cascades that are modulated by this compound. As a result, its effects on cellular function and behavior are unknown.

Insights into Structure-Mechanism Relationships

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. These studies often involve synthesizing and testing various analogs of the parent compound to identify key structural motifs responsible for its mechanism of action. While the principles of SAR are well-established for various classes of compounds, there are no specific studies available that explore the structure-mechanism relationships of this compound derivatives. This lack of data prevents any meaningful discussion on how its structural features contribute to its biological effects.

Phenotypic Rescue and Target Deconvolution Strategies

Phenotypic screening can identify compounds that produce a desired biological effect, but the underlying target is often unknown. Target deconvolution strategies are then employed to identify the molecular target responsible for the observed phenotype. technologynetworks.comdrughunter.com These can include computational methods, genetic approaches, and chemical proteomics. europeanreview.orgbiognosys.com Phenotypic rescue experiments can further validate a target by demonstrating that modulation of the target can reverse the compound's effect. In the case of this compound, there is no literature available describing its use in phenotypic screens or any subsequent target deconvolution and phenotypic rescue studies.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Rational Design Principles for SAR Exploration of 5-Hydroxynicotinohydrazide Derivatives

The rational design of derivatives based on the this compound scaffold involves a strategic and iterative process of structural modification to elucidate and optimize SAR. nih.govnih.gov The goal is to identify which parts of the molecule are essential for its biological function and which can be altered to enhance activity or other desirable properties.

Key principles applied in the SAR exploration of hydrazide-containing compounds include:

Scaffold Hopping and Modification: The core pyridine (B92270) ring and the hydrazide linker are primary targets for modification. Changes to the pyridine ring, such as altering the position of the hydroxyl group or introducing other substituents, can significantly affect electronic properties and binding interactions.

R-Group Optimization: The terminal nitrogen of the hydrazide group is often derivatized with various aromatic or heterocyclic rings. The nature of these "R-groups" can influence properties like hydrophobicity, steric bulk, and the ability to form specific hydrogen bonds, all of which are critical for target engagement. nih.gov For instance, in the design of novel corticotropin-releasing factor-1 (CRF1) receptor antagonists, the size and shape of an N-alkyl group were found to dramatically alter potency. nih.gov

Bioisosteric Replacement: This principle involves replacing a functional group with another that has similar physicochemical properties. For example, the hydroxyl group (-OH) on the pyridine ring could be replaced with a thiol (-SH) or an amine (-NH2) to probe the importance of its hydrogen bonding capability. Similarly, the carbonyl oxygen of the hydrazide could be modified to test its role as a hydrogen bond acceptor. drugdesign.org

Conformational Constraint: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation. If this conformation is the one required for binding to the biological target (the "bioactive conformation"), a significant increase in potency can be observed.

This systematic approach, where single modifications are made at a time, allows for a clear interpretation of the resulting changes in biological activity, guiding the subsequent steps in the design process. drugdesign.org

Elucidation of Key Pharmacophoric Features and Critical Binding Interactions

A pharmacophore is an abstract description of the essential molecular features necessary for a molecule to exhibit a specific biological activity. researchgate.net For this compound and its derivatives, identifying the key pharmacophoric features is crucial for understanding their mechanism of action and for designing new, more potent analogs.

Based on the structure and studies of related hydrazide compounds, the key pharmacophoric features likely include:

Hydrogen Bond Acceptors (HBA): The nitrogen atom in the pyridine ring and the carbonyl oxygen of the hydrazide moiety are potent hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The hydroxyl group on the pyridine ring and the N-H groups of the hydrazide linker can act as hydrogen bond donors. drugdesign.org

Aromatic Ring (AR): The pyridine ring itself serves as an aromatic feature, capable of engaging in π-π stacking or other hydrophobic interactions with the target protein.

Hydrophobic (H) Features: Substituents attached to the core scaffold can introduce hydrophobic regions that may be critical for binding within a hydrophobic pocket of the target enzyme or receptor.

A hypothetical pharmacophore model for a derivative of this compound might consist of two hydrogen bond acceptors, one hydrogen bond donor, and one aromatic ring, a combination often seen in enzyme inhibitors. nih.gov The precise arrangement and interplay of these features determine the molecule's ability to bind effectively to its biological target.

Development and Validation of QSAR Models for Predictive Activity

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This approach is invaluable for predicting the activity of newly designed molecules before they are synthesized, thereby saving time and resources. mdpi.com

The development of a QSAR model for this compound derivatives would typically follow these steps:

Data Set Preparation: A series of this compound analogs with experimentally determined biological activities (e.g., IC50 values) is compiled. This dataset is then divided into a training set (for building the model) and a test set (for validating the model). mdpi.com

Descriptor Calculation: For each molecule, a wide range of molecular descriptors is calculated. These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors (e.g., steric fields, electrostatic fields).

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest, are used to build a mathematical equation that correlates the descriptors (independent variables) with biological activity (dependent variable). mdpi.commdpi.com

Model Validation: The predictive power of the QSAR model is rigorously assessed.

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to check the model's internal robustness. A q² value greater than 0.5 is generally considered indicative of a good model. mdpi.com

External Validation: The model's ability to predict the activities of the compounds in the test set (which were not used to build the model) is evaluated, often using the predicted R² (R²pred). An R²pred value greater than 0.6 is considered good. mdpi.com

For example, a 3D-QSAR model for a series of related triazine derivatives suggested that hydrophobic and electron-withdrawing features were vital for their agonist activity. nih.gov A similar model for this compound derivatives could provide analogous insights, guiding the design of compounds with enhanced potency.

Table 1: Key Statistical Parameters in QSAR Model Validation
ParameterDescriptionAcceptable Value
r² (Coefficient of Determination)Measures the goodness of fit of the model for the training set.> 0.6
q² (Cross-validated r²)Measures the internal predictive ability of the model.> 0.5
R²pred (Predicted r² for test set)Measures the external predictive ability of the model on an independent dataset.> 0.6
RMSE (Root Mean Square Error)Represents the standard deviation of the prediction errors. Lower values are better.As low as possible

Computational Chemistry Approaches to SAR/QSAR

Computational chemistry provides powerful tools to visualize and analyze molecular interactions, offering deep insights that complement experimental SAR and QSAR studies.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govyoutube.com For this compound derivatives, docking studies can:

Identify Potential Binding Poses: Predict how the molecule fits into the active site of a target protein.

Analyze Binding Interactions: Visualize key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the ligand and specific amino acid residues. For instance, docking studies on pyrazolo-pyrimidinones bearing a hydrazide-hydrazone moiety highlighted a high binding affinity towards the Epidermal Growth Factor Receptor (EGFR). nih.gov

Explain SAR Data: Provide a structural basis for why certain modifications lead to increased or decreased activity. Docking results for potent antitubercular agents revealed that their binding scores were significantly better than those of less active compounds. dovepress.com

The binding energy scores calculated from docking can serve as a valuable parameter in developing QSAR models and prioritizing compounds for synthesis. nih.gov

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. rsc.org MD simulations are used to:

Assess Complex Stability: Determine if the binding pose predicted by docking is stable over a period of nanoseconds to microseconds. nih.govmdpi.com

Analyze Conformational Changes: Observe how the ligand and protein adapt to each other upon binding. An agonist binding to a receptor, for example, can induce specific conformational changes that lead to receptor activation. mdpi.com

Refine Binding Free Energy Calculations: Provide a more accurate estimation of the binding affinity by accounting for the dynamic nature of the interaction and the role of solvent molecules.

By analyzing the trajectory of an MD simulation, researchers can identify stable hydrogen bonds and key residue interactions that persist throughout the simulation, providing stronger evidence for their importance in ligand binding. mdpi.com

Pharmacophore models can be used as 3D queries to search large chemical databases for novel compounds that possess the required features for biological activity. nih.govnih.gov This process is known as virtual screening. The workflow typically involves:

Pharmacophore Model Generation: A model is created based on the structures of known active compounds or the ligand-binding site of a target protein. nih.gov

Database Screening: The pharmacophore model is used to filter a database containing millions of compounds, retaining only those that match the 3D arrangement of the pharmacophoric features. nih.govrsc.org

Hit Filtering and Docking: The resulting "hit" compounds are often further filtered based on drug-like properties (e.g., Lipinski's rule of five) and then subjected to molecular docking to prioritize the most promising candidates for experimental testing. nih.govlongdom.org

This approach has proven successful in identifying novel lead compounds for various targets. nih.govrsc.org A pharmacophore model derived from the this compound scaffold could be instrumental in discovering new chemical entities with similar or improved biological profiles.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are powerful theoretical tools used to investigate the electronic structure and reactivity of molecules. These computational methods, particularly those based on Density Functional Theory (DFT), provide valuable insights into the behavior of a compound at the molecular level. For this compound, such calculations can elucidate its electronic properties, predict its reactivity, and help understand its potential interactions with biological targets. Key electronic properties that are typically investigated include frontier molecular orbitals (HOMO-LUMO), Mulliken atomic charges, and the molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The electronic and optical properties of a molecule can be described using the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), collectively known as frontier molecular orbitals (FMOs) nih.gov. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor nih.gov. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability nih.govirjweb.com.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO nih.govnih.gov. Conversely, a small energy gap indicates that a molecule is more polarizable and has a higher chemical reactivity, making it a softer molecule nih.gov. The energy gap is also used to understand charge transfer interactions within the molecule niscpr.res.in. For this compound, the analysis of its HOMO-LUMO gap would provide a quantitative measure of its stability and reactivity.

Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and electrophilicity index (ω), can be derived from the energies of the HOMO and LUMO to further characterize the molecule's reactivity irjweb.com.

Mulliken Population Analysis

Mulliken population analysis is a computational method used to estimate the partial atomic charges within a molecule wikipedia.org. This analysis provides insights into the distribution of electrons among the different atoms, which influences the molecule's dipole moment, electronic structure, and molecular polarizability niscpr.res.in. The calculation of Mulliken atomic charges can help identify which atoms are electron-rich (negative charge) and which are electron-poor (positive charge) niscpr.res.in.

For this compound, a Mulliken charge analysis would reveal the charge distribution across the pyridine ring, the hydroxyl group, and the hydrazide moiety. This information is crucial for understanding its intermolecular interactions, such as hydrogen bonding. It is important to note that Mulliken charges are sensitive to the choice of the basis set used in the calculation, which is a known limitation of the method wikipedia.orguni-muenchen.de.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule, mapped onto its electron density surface wolfram.comucsb.edu. MEP maps are valuable for identifying the electrophilic and nucleophilic sites of a molecule, which is essential for understanding and predicting its chemical reactivity and intermolecular interactions deeporigin.com.

The MEP map is typically color-coded:

Red: Indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with lone pairs on electronegative atoms like oxygen and nitrogen.

Blue: Represents regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These areas are typically found around hydrogen atoms bonded to electronegative atoms.

Green: Denotes regions of neutral or near-zero potential wolfram.com.

For this compound, an MEP map would visualize the electron-rich areas around the oxygen and nitrogen atoms, highlighting them as potential hydrogen bond acceptors. It would also show the electron-deficient regions around the hydroxyl and amine hydrogens, indicating their role as potential hydrogen bond donors. This visual information is critical for predicting how the molecule might interact with biological receptors deeporigin.com.

Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Considerations for 5 Hydroxynicotinohydrazide Analogues

In Vitro and In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In the early stages of drug discovery, a variety of in vitro and in silico methods are typically employed to predict the ADME properties of new chemical entities. These predictive studies are crucial for identifying compounds with favorable pharmacokinetic characteristics and for guiding further development.

In Vitro Assays: Standard in vitro assays would be utilized to assess parameters such as aqueous solubility, membrane permeability (e.g., using Caco-2 or PAMPA assays), metabolic stability in liver microsomes and hepatocytes from different species (including human), and potential for cytochrome P450 (CYP) enzyme inhibition and induction. Plasma protein binding is another critical parameter that would be determined experimentally.

In Silico Modeling: Computational models are valuable tools for predicting ADME properties based on the chemical structure of the analogues. These models can estimate properties like lipophilicity (logP), aqueous solubility, and potential for blood-brain barrier penetration. However, without experimental data for 5-Hydroxynicotinohydrazide analogues, no specific in silico predictions can be reported.

Due to the absence of published research, no data table of in vitro or in silico ADME properties for this compound analogues can be provided.

Pharmacokinetic Profiling in Preclinical Species

Following promising in vitro and in silico evaluations, the pharmacokinetic profiles of lead candidates would be investigated in preclinical species, typically rodents (e.g., mice, rats) and a non-rodent species (e.g., dogs, non-human primates). These studies involve administering the compound through relevant routes (e.g., intravenous and oral) and collecting serial blood samples to determine the plasma concentration-time profile.

Key pharmacokinetic parameters calculated from these studies include:

Clearance (CL): The rate at which the drug is removed from the body.

Volume of Distribution (Vd): The apparent space in the body available to contain the drug.

Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.

Bioavailability (F%): The fraction of an orally administered dose that reaches the systemic circulation.

Without any published in vivo studies on this compound analogues, a data table of pharmacokinetic parameters in preclinical species cannot be generated.

Pharmacodynamic Biomarker Identification and Translational Strategies

Pharmacodynamic (PD) biomarkers are essential for demonstrating that a drug is engaging its target and eliciting a biological response. The identification of relevant PD biomarkers is crucial for establishing a dose-response relationship and for translating preclinical findings to clinical settings.

The process of biomarker identification involves:

Target Engagement Markers: Assays to confirm that the compound is binding to its intended molecular target in vivo.

Downstream Pathway Markers: Measurement of changes in signaling molecules or gene expression that are modulated by the target.

Physiological or Functional Markers: Assessment of physiological changes that are expected based on the drug's mechanism of action.

Once a reliable PD biomarker is identified, it can be used in preclinical studies to optimize dosing regimens and to predict the therapeutic dose range in humans. This is a key component of a translational strategy, bridging the gap between preclinical efficacy studies and clinical trials.

As there is no information on the therapeutic target or mechanism of action of this compound in the public domain, no relevant pharmacodynamic biomarkers or translational strategies can be discussed.

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

The structural elucidation of a novel or synthesized compound like 5-Hydroxynicotinohydrazide would fundamentally rely on a combination of high-resolution spectroscopic methods. Each technique provides unique and complementary information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the precise structure of a molecule. For this compound, ¹H NMR would reveal the number of different types of protons, their electronic environments, and their proximity to one another through spin-spin coupling. ¹³C NMR would similarly identify the number and types of carbon atoms in the molecule. Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be employed to establish the complete bonding framework by correlating connected protons and carbons.

Hypothetical ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ) ppm Multiplicity Integration Assignment
Data not available Data not available Data not available Pyridine (B92270) Ring Protons
Data not available Data not available Data not available Hydrazide NH, NH₂ Protons

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, allowing for the unambiguous determination of its molecular formula (C₆H₇N₃O₂). Fragmentation patterns observed in the mass spectrum (MS/MS) would offer further structural information by showing how the molecule breaks apart, which helps in confirming the arrangement of its functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, N-H stretches of the hydrazide group, the C=O stretch of the amide, and various vibrations corresponding to the pyridine ring.

Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibration Type
~3200-3400 N-H (Hydrazide) Stretching
~3200-3600 O-H (Phenolic) Stretching
~1650-1680 C=O (Amide I) Stretching
~1500-1600 C=C, C=N (Pyridine) Stretching

Chromatographic and Separation Techniques for Purity and Quantitative Analysis

Chromatographic methods are essential for verifying the purity of a compound and for its quantification in various samples.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would likely be developed. This would involve a C18 stationary phase and a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The purity of a sample would be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Quantitative Analysis: For quantitative analysis, a calibration curve would be constructed by running a series of known concentrations of a pure this compound standard. The concentration of the compound in an unknown sample could then be determined by comparing its peak area to the calibration curve. An internal standard might also be used to improve accuracy and precision.

X-ray Crystallography and Solid-State Characterization of this compound and its Complexes

X-ray Crystallography: This technique provides the definitive three-dimensional structure of a molecule in the solid state. To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, which reveals the precise positions of all atoms in the crystal lattice. This analysis would confirm the molecular structure and provide detailed information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

Solid-State Characterization of Complexes: this compound possesses multiple potential coordination sites (the pyridine nitrogen, the carbonyl oxygen, and the hydrazide nitrogens), making it a candidate for forming metal complexes. If such complexes were synthesized, X-ray crystallography would be the primary method to determine their coordination geometry and the mode of binding of the this compound ligand to the metal center.

Table of Compounds Mentioned

Compound Name
This compound
Acetonitrile
Ammonium acetate
Formic acid

Future Perspectives and Research Challenges for 5 Hydroxynicotinohydrazide Research

Addressing Unexplored Therapeutic Opportunities and Niche Applications

The structural features of 5-Hydroxynicotinohydrazide, particularly the presence of the hydrazide and hydroxylated pyridine (B92270) moieties, suggest several underexplored avenues for therapeutic intervention. The hydrazide group is a key pharmacophore in a number of established drugs, notably the antitubercular agent isoniazid. mdpi.commdpi.com

Table 1: Potential Therapeutic Areas for this compound Derivatives

Therapeutic AreaRationaleKey Research Focus
Infectious Diseases The hydrazide moiety is a known pharmacophore in antitubercular drugs. The pyridine ring is present in many antimicrobial agents.Screening against a broad panel of bacterial and fungal pathogens, including drug-resistant strains. Investigation of mechanisms of action.
Oncology Nicotinamide (B372718) analogs have been investigated for their anticancer properties, including the inhibition of PARP enzymes.Evaluation of cytotoxic activity against various cancer cell lines. Studies on the inhibition of cancer-related enzymes and signaling pathways.
Neurodegenerative Diseases The nicotinamide core is a precursor to NAD+, which is crucial for neuronal health. Some hydrazide derivatives have shown neuroprotective effects.Investigation of neuroprotective properties in models of Alzheimer's and Parkinson's disease. Assessment of impact on mitochondrial function and oxidative stress.
Inflammatory Disorders Certain nicotinic acid derivatives have demonstrated anti-inflammatory effects.Evaluation of anti-inflammatory activity in cellular and animal models of inflammation. Identification of molecular targets in inflammatory pathways.

Further research should focus on synthesizing and screening a library of this compound derivatives to explore these potential applications. Niche applications could include targeting specific enzymes or receptors where the unique combination of the hydroxyl group and the hydrazide moiety can provide enhanced binding affinity and selectivity. The exploration of bioisosteres, where functional groups are replaced with others that have similar physical or chemical properties, could also lead to the discovery of novel therapeutic agents with improved pharmacological profiles. drughunter.comnih.gov

Advancements in Scalable Synthetic Methodologies and Process Chemistry

The efficient and scalable synthesis of this compound and its derivatives is crucial for facilitating further research and potential commercialization. Current synthetic routes often involve multi-step processes that may not be suitable for large-scale production. nih.gov Future research in this area should focus on developing more streamlined and cost-effective synthetic strategies.

Key areas for advancement include:

One-Pot Synthesis: Developing one-pot reactions where multiple synthetic steps are carried out in a single reaction vessel can significantly improve efficiency and reduce waste. nih.gov

Catalytic Methods: The use of novel catalysts can enable more selective and efficient bond formations, leading to higher yields and purities.

Flow Chemistry: Continuous flow manufacturing processes can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

Green Chemistry Principles: Incorporating principles of green chemistry, such as the use of safer solvents and reagents and minimizing waste generation, will be essential for sustainable production.

Process chemistry research will be vital to optimize reaction conditions, identify and control critical process parameters, and develop robust purification methods to ensure the consistent production of high-quality active pharmaceutical ingredients.

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

To efficiently explore the therapeutic potential of the this compound scaffold, integration with modern drug discovery platforms is essential. High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against specific biological targets. mdpi.com

Table 2: High-Throughput Screening Strategies for this compound Derivatives

Screening ApproachDescriptionPotential Targets
Target-Based Screening Assaying the activity of compounds against a specific, purified enzyme or receptor.Kinases, proteases, GPCRs, microbial enzymes.
Phenotypic Screening Assessing the effect of compounds on the phenotype of a whole cell or organism.Cancer cell viability, microbial growth inhibition, neurite outgrowth.
In Silico Screening Using computational models to predict the binding of compounds to a target protein.Virtual screening against known drug targets.

Combinatorial chemistry provides a powerful tool for the rapid synthesis of large and diverse libraries of this compound analogs. mdpi.com By systematically varying the substituents on the pyridine ring and the hydrazide moiety, researchers can generate a vast chemical space for screening. This approach, coupled with HTS, can accelerate the identification of lead compounds with desired biological activities. The use of in silico methods for library design and virtual screening can further enhance the efficiency of this process by prioritizing the synthesis of compounds with a higher probability of being active. nih.gov

Prospects for Translational Research and Potential Clinical Development of this compound-Based Agents

The ultimate goal of this research is to translate promising preclinical findings into clinically effective therapies. The path from a lead compound to a marketed drug is long and challenging, requiring a multidisciplinary approach.

Key steps in the translational and clinical development pathway include:

Lead Optimization: Once a hit compound is identified through screening, medicinal chemists will work to optimize its properties, including potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).

Preclinical Development: The optimized lead compound will undergo extensive preclinical testing in cellular and animal models to evaluate its efficacy and safety. This includes toxicology studies to identify any potential adverse effects.

Investigational New Drug (IND) Application: If the preclinical data is promising, an IND application will be submitted to the relevant regulatory authorities to request permission to begin clinical trials in humans.

Clinical Trials: Clinical trials are conducted in a phased approach (Phase I, II, and III) to evaluate the safety and efficacy of the new drug in humans.

Given the broad range of potential biological activities of hydrazide derivatives, a thorough investigation of the mechanism of action of any lead compounds derived from this compound will be critical for their successful clinical development. Understanding how these compounds interact with their biological targets at a molecular level will provide a strong rationale for their therapeutic use and can help in the design of more effective and safer drugs.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing and characterizing 5-Hydroxynicotinohydrazide?

  • Methodological Answer : Synthesis typically involves condensation reactions between nicotinic acid derivatives and hydrazine under controlled conditions. Purification may require recrystallization or column chromatography. Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy to confirm structural integrity. For reproducibility, document reaction parameters (temperature, solvent, stoichiometry) and compare spectral data with literature or databases like NIST Chemistry WebBook . Experimental details must align with journal guidelines to ensure clarity and replicability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Based on analogous hydrazides (e.g., Nicotinic Acid Hydrazide), use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention. Store in a ventilated area away from oxidizers, and dispose of waste following federal/state regulations .

Q. How should researchers design initial experiments to assess the reactivity of this compound?

  • Methodological Answer : Start with small-scale reactions to test stability under varying pH, temperature, and solvent conditions. Use kinetic studies (e.g., UV-Vis spectroscopy) to monitor degradation or intermediate formation. Include control experiments to rule out solvent or catalyst interference. Document all observations in a lab notebook with timestamps and environmental conditions (humidity, light exposure) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be systematically resolved?

  • Methodological Answer : Cross-validate results using complementary techniques: X-ray crystallography for absolute configuration, tandem MS for fragmentation patterns, and computational NMR prediction tools (e.g., DFT calculations). Compare data with primary literature and databases like NIST . If discrepancies persist, conduct purity assays (HPLC, elemental analysis) to rule out impurities or polymorphic forms .

Q. What strategies optimize the stability of this compound in aqueous solutions for pharmacological studies?

  • Methodological Answer : Perform accelerated stability testing under stress conditions (e.g., 40°C/75% RH). Use buffered solutions (pH 4–7) to minimize hydrolysis. Monitor degradation via LC-MS and identify byproducts. Stabilizers like cyclodextrins or antioxidants (e.g., ascorbic acid) can be evaluated for efficacy. Statistical tools (e.g., ANOVA) should assess significance of stability improvements .

Q. How can computational modeling predict the interaction mechanisms of this compound with biological targets?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) to screen potential binding sites and molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-protein complexes. Validate predictions with in vitro assays (e.g., fluorescence quenching, SPR). Use cheminformatics tools (RDKit) to analyze structure-activity relationships (SAR) .

Q. What systematic review methodologies are effective for synthesizing fragmented data on hydrazide derivatives?

  • Methodological Answer : Conduct a PRISMA-guided literature review using databases (SciFinder, PubMed) with keywords like "hydrazide synthesis" and "nicotinamide analogs." Categorize findings by reaction type, yield, and application. Use meta-analysis tools (RevMan) to quantify trends and identify research gaps. Critically evaluate sources for bias using criteria like sample size and reproducibility .

Data Presentation and Reproducibility

Q. What standards ensure rigorous data presentation for this compound research?

  • Methodological Answer : Raw data (e.g., NMR spectra, chromatograms) should be included in supplementary materials. Processed data must be presented in tables with error margins (±SD) and statistical significance (p-values). Follow journal guidelines for figure resolution and labeling. For transparency, disclose all data exclusions and software parameters (e.g., Gaussian convergence criteria) .

Q. How should researchers address reproducibility challenges in multi-step syntheses of this compound?

  • Methodological Answer : Publish detailed step-by-step protocols with troubleshooting notes (e.g., optimal stirring speed for exothermic steps). Share characterized intermediates via repositories (PubChem) and use Research Resource Identifiers (RRIDs) for reagents. Collaborate with independent labs for cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.